2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O4/c20-12-1-5-14(6-2-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-3-7-15(8-4-13)26(29)30/h1-9,11H,10H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCUZPPFRAFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in anticancer therapies. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core conjugated with a fluorophenyl group and an N-(4-nitrophenyl)acetamide moiety. This configuration enhances its lipophilicity and potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its anticancer properties.
Anticancer Activity
-
Mechanisms of Action :
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown significant inhibitory effects on CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : It has been reported that the compound can induce apoptosis in various cancer cell lines by increasing the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
-
In Vitro Studies :
- A study involving the NCI 60 human tumor cell line panel demonstrated that the compound exhibits potent antiproliferative activity against multiple cancer types. For instance, it was found to increase apoptosis significantly in the MDA-MB-468 breast cancer cell line .
- The compound's effects on the cell cycle were characterized by a notable arrest at the S phase, indicating its role in disrupting DNA synthesis .
-
Structure-Activity Relationship (SAR) :
- The presence of the fluorophenyl group has been linked to enhanced binding affinity to target proteins, influencing the compound's overall efficacy as an anticancer agent .
Data Table: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-468 | 5.0 | CDK inhibition, apoptosis induction |
| Compound 12b | MDA-MB-468 | 3.5 | Cell cycle arrest at S phase |
| Compound X | T47D | 7.0 | Caspase activation |
Case Studies
Recent investigations have focused on derivatives of pyrazolo[3,4-d]pyrimidine scaffolds. For example:
- A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties, revealing that modifications to the scaffold could enhance potency against specific cancer cell lines .
- Another case highlighted the effectiveness of these compounds in overcoming chemotherapy resistance in ovarian cancer models by targeting specific kinase pathways .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties . Research indicates that compounds with similar structural frameworks can inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. By inhibiting CDK activity, this compound may prevent cancer cell proliferation and induce apoptosis in malignant cells.
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar scaffolds have been reported to demonstrate potent activity against breast cancer and leukemia cell lines, suggesting that this compound could be a promising candidate for targeted cancer therapies .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is recognized for its role as a kinase inhibitor , making it relevant in the treatment of diseases where kinase dysregulation is evident, such as cancer and inflammatory disorders. The specific interactions between this compound and various kinases need to be elucidated through further pharmacological studies to confirm its efficacy as a kinase inhibitor .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter biological activity. For example:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve interaction with hydrophobic pockets in target proteins.
- Nitro Group Influence : The nitro group may affect electron distribution within the molecule, influencing binding affinity and selectivity towards specific targets.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- A study reported that certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
- Another investigation highlighted the potential of these compounds to overcome resistance mechanisms in cancer cells by targeting multiple pathways simultaneously .
In Vivo Studies
While in vitro results are promising, in vivo studies are essential to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal models have shown that compounds with similar structures can effectively reduce tumor sizes with manageable toxicity profiles .
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or 1,3-diketones.
- Reactant Mixing : 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 mmol) and ethyl acetoacetate (1.2 mmol) are combined in acetic acid (20 mL).
- Acid Catalysis : Concentrated H₂SO₄ (0.5 mL) is added dropwise at 0°C.
- Reflux : The mixture is heated under reflux at 120°C for 6–8 hours.
- Workup : The product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Introduction of the 4-Oxo Group
The 4-oxo functionality is introduced by hydrolysis of a 4-chloro intermediate or direct oxidation.
Oxidation Method :
- Substrate : 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-chloride (1 mmol).
- Reaction : Treated with H₂O₂ (30%) in acetic acid at 80°C for 3 hours.
- Isolation : The precipitate is filtered and washed with cold ethanol.
Yield : 78%.
Functionalization at Position 2: Acetamide Side Chain
Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate B)
- Acylation : 4-Nitroaniline (1 mol) is reacted with chloroacetyl chloride (1.1 mol) in toluene with Na₂CO₃ (1.5 mol) as base.
- Conditions : Stirred at 15–25°C for 2 hours.
- Purification : Filtered and recrystallized from methanol.
Coupling of Intermediate A and B
Nucleophilic Substitution :
- Reagents : Intermediate A (1 mmol), Intermediate B (1.2 mmol), K₂CO₃ (2 mmol).
- Solvent : Dimethylformamide (DMF, 10 mL).
- Conditions : Heated at 80°C for 12 hours under N₂.
- Workup : Diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Yield : 75–80%.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | Maximizes nucleophilicity of pyrazolopyrimidine. |
| Temperature | 80°C | Balances reaction rate and decomposition. |
| Base | K₂CO₃ | Prevents over-alkylation. |
Purification Techniques
| Method | Purity Achieved | Application Step |
|---|---|---|
| Recrystallization | 95–98% | Intermediate B. |
| Column Chromatography | >99% | Final compound. |
Spectroscopic Characterization
¹H NMR Analysis
- Pyrazolopyrimidine Core : Singlet at δ 8.45 (1H, pyrimidine-H).
- 4-Fluorophenyl : Doublets at δ 7.89–7.92 (2H) and δ 7.35–7.38 (2H).
- Acetamide Side Chain :
- δ 4.12 (s, 2H, CH₂).
- δ 10.21 (s, 1H, NH).
LC-MS Data
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core through cyclization of substituted pyrazole precursors with α-chloroacetamides or similar reagents under reflux conditions (e.g., acetonitrile, 80°C) .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions, followed by acetamide functionalization using 4-nitrophenylamine derivatives .
- Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (e.g., 1:1.2 for amine:chloroacetamide) significantly impact yield .
Q. How is the structural identity of this compound validated?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.4–8.2 ppm for fluorophenyl/nitrophenyl groups), amidic NH (δ ~10–13 ppm), and pyrimidinone carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z corresponding to C21H15FN6O4 (exact mass: 458.11 g/mol) .
- X-ray Crystallography : Used to resolve tautomeric ambiguity (e.g., amine/imine ratios) and confirm substituent positions .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer :
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) targeting kinases like CDK or Aurora A, given structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations, with IC50 calculations .
Advanced Research Questions
Q. How can tautomeric equilibria (amine/imine forms) be analyzed and controlled?
- Methodological Answer :
- Dynamic NMR : Monitor NH proton shifts in DMSO-d6 at variable temperatures (25–60°C) to detect interconversion between amine (δ ~10.4 ppm) and imine (δ ~11.2 ppm) forms .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between tautomers and guide solvent selection (e.g., DMSO stabilizes imine form) .
- Crystallographic Data : Resolve solid-state tautomer dominance; e.g., X-ray structures may show preferential imine form due to hydrogen-bonding networks .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2^3 factorial design identified optimal conditions: 75°C, 1.5 eq. K2CO3, and 18 hr reaction time, improving yield from 65% to 82% .
- Purification : Reverse-phase HPLC (C18 column, 70:30 MeCN:H2O) removes by-products like unreacted 4-nitrophenylamine .
Q. How to address contradictions in spectroscopic data between studies?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., vs. 4). For example, δ 7.58 ppm (aromatic H) in aligns with δ 7.62 ppm in , confirming consistency .
- Solvent Effects : Note that DMSO-d6 vs. CDCl3 can shift NH protons by 0.5–1.0 ppm; report solvent conditions explicitly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
